REACTION_CXSMILES
|
[OH-].[K+].[NH:3]1[C:11]2[C:6](=[C:7]([C:12]3[CH:20]=[C:19]4[C:15]([CH:16]=[N:17][N:18]4S(C4C=CC=CC=4)(=O)=O)=[C:14]([C:30]4[O:31][C:32]([CH2:35][N:36]5[CH2:41][CH2:40][N:39]([CH:42]([CH3:44])[CH3:43])[CH2:38][CH2:37]5)=[CH:33][N:34]=4)[CH:13]=3)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.CC1CCCO1>[NH:3]1[C:11]2[C:6](=[C:7]([C:12]3[CH:20]=[C:19]4[C:15]([CH:16]=[N:17][NH:18]4)=[C:14]([C:30]4[O:31][C:32]([CH2:35][N:36]5[CH2:37][CH2:38][N:39]([CH:42]([CH3:44])[CH3:43])[CH2:40][CH2:41]5)=[CH:33][N:34]=4)[CH:13]=3)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1,3.4|
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Name
|
|
Quantity
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242 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2-(6-(1H-indol-4-yl)-1-(phenylsulfonyl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
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Quantity
|
501 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
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Name
|
|
Quantity
|
15.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
5.01 L
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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79 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 50° C.
|
Type
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WASH
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Details
|
washed at 50° C. with water (2×10 vols, 2×5 L)
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Type
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ADDITION
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Details
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The solution is diluted with 2-methyl tetrahydrofuran (5 vols, 2.5 L)
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Type
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FILTRATION
|
Details
|
filtered while at 50° C.
|
Type
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CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated palladium residues
|
Type
|
DISTILLATION
|
Details
|
The organic solution is then distilled (100 mbar, 20° C.) down to 2 vols (1 L)
|
Type
|
ADDITION
|
Details
|
diluted with 2-methyl tetrahydrofuran (1 vol, 0.5 L) and 3-pentanone (3 vols, 1.5 L)
|
Type
|
DISTILLATION
|
Details
|
distilled (100 mbar, 30° C.) down to 2 vols (1 L)
|
Type
|
ADDITION
|
Details
|
The solution is again diluted with 3-pentanone (3 vols, 1.5 L)
|
Type
|
DISTILLATION
|
Details
|
distilled (80 mbar, 25° C.) down to 2 vol (1 L)
|
Type
|
ADDITION
|
Details
|
The solution is again diluted with 3-pentanone (3 vols (1.5 L)
|
Type
|
DISTILLATION
|
Details
|
distilled (100 mbar, 30° C.) down to 3 vols (1.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to 20° C. over 1 hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
aged at 20° C. for at least 2 hrs
|
Type
|
FILTRATION
|
Details
|
The product is filtered under vacuum
|
Type
|
WASH
|
Details
|
washed with 3-pentanone (1 vol, 0.5 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |